[3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-[4-(pyrazol-1-ylmethyl)phenyl]methanone
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Overview
Description
[3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-[4-(pyrazol-1-ylmethyl)phenyl]methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a pyrrolidine ring, and a pyrazole ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-[4-(pyrazol-1-ylmethyl)phenyl]methanone typically involves multi-step organic reactions. One common method includes:
Formation of the Morpholine Derivative: Starting with morpholine, a suitable alkylating agent is used to introduce the pyrrolidine moiety.
Coupling with Pyrazole: The intermediate is then reacted with a pyrazole derivative under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and pyrrolidine rings.
Reduction: Reduction reactions can be performed on the ketone group present in the methanone moiety.
Substitution: Various substitution reactions can occur, especially on the aromatic ring of the pyrazole.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Oxidized derivatives of the morpholine and pyrrolidine rings.
Reduction Products: Alcohol derivatives from the reduction of the ketone group.
Substitution Products: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its complex structure.
Drug Development: Investigated for its potential therapeutic effects in various diseases.
Medicine
Pharmacology: Studied for its interactions with biological targets, offering insights into new drug candidates.
Diagnostics: Utilized in the development of diagnostic tools for detecting specific biomolecules.
Industry
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.
Agriculture: Potential use in the synthesis of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of [3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-[4-(pyrazol-1-ylmethyl)phenyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
[3-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-[4-(pyrazol-1-ylmethyl)phenyl]methanone: shares similarities with other compounds containing morpholine, pyrrolidine, and pyrazole rings, such as:
Uniqueness
- Structural Complexity : The combination of morpholine, pyrrolidine, and pyrazole rings in a single molecule provides unique chemical properties.
- Versatility : Its ability to undergo various chemical reactions makes it a valuable compound for diverse applications.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-[4-(pyrazol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c25-20(19-4-2-17(3-5-19)16-24-8-1-7-21-24)23-9-6-18(15-23)14-22-10-12-26-13-11-22/h1-5,7-8,18H,6,9-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMPDPAYAOMHHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN2CCOCC2)C(=O)C3=CC=C(C=C3)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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